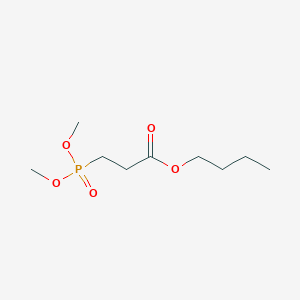

Butyl 3-(dimethoxyphosphoryl)propanoate

Description

Butyl 3-(dimethoxyphosphoryl)propanoate is an organophosphorus compound characterized by a butyl ester group, a central propanoate backbone, and a dimethoxyphosphoryl substituent. The phosphoryl group imparts polarity and reactivity, enabling interactions in catalytic systems or biological targets .

Properties

CAS No. |

52726-69-9 |

|---|---|

Molecular Formula |

C9H19O5P |

Molecular Weight |

238.22 g/mol |

IUPAC Name |

butyl 3-dimethoxyphosphorylpropanoate |

InChI |

InChI=1S/C9H19O5P/c1-4-5-7-14-9(10)6-8-15(11,12-2)13-3/h4-8H2,1-3H3 |

InChI Key |

AAXTXZGECJDLIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCP(=O)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 3-(dimethoxyphosphoryl)propanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst . The general reaction involves heating the carboxylic acid and alcohol to form the ester and water. For example, the esterification of 3-(dimethoxyphosphoryl)propanoic acid with butanol in the presence of sulfuric acid can yield Butyl 3-(dimethoxyphosphoryl)propanoate.

Industrial Production Methods

Industrial production of esters like Butyl 3-(dimethoxyphosphoryl)propanoate typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(dimethoxyphosphoryl)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.

Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Hydrolysis: 3-(dimethoxyphosphoryl)propanoic acid and butanol.

Reduction: 3-(dimethoxyphosphoryl)propanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Butyl 3-(dimethoxyphosphoryl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 3-(dimethoxyphosphoryl)propanoate involves its hydrolysis to release the active carboxylic acid and alcohol. The ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol . This process can be catalyzed by enzymes such as esterases in biological systems .

Comparison with Similar Compounds

Phosphorylated Propanoate Esters

Compounds sharing the phosphorylated propanoate backbone but differing in ester groups or substituents provide insights into structure-property relationships.

Key Findings :

- Ester Chain Impact : Ethyl esters (e.g., 7h–7k) exhibit melting points between 109–154°C and synthesis yields of 81–89% . The butyl analog likely has lower crystallinity and higher lipophilicity due to the longer alkyl chain.

- Substituent Effects : Chloro, fluoro, or methyl groups on aromatic rings enhance steric and electronic effects, influencing reactivity in antiproliferative applications .

Butyl Esters with Varied Backbones

Butyl esters of propanoic acid derivatives with non-phosphoryl substituents highlight the role of functional groups in biological activity.

Key Findings :

- Bioactivity: The 4-hydroxyphenyl group in Butyl 3-(4-hydroxyphenyl)propanoate contributes to antioxidant (TEAC = 0.427) and antifungal activity, whereas the phosphoryl group in Butyl 3-(dimethoxyphosphoryl)propanoate may prioritize chemical reactivity over direct bioactivity .

- Lipophilicity : Butyl esters generally enhance lipid solubility, making them suitable for lipid-rich matrices (e.g., food additives or drug delivery) .

Pesticide-Related Butyl Esters

Butyl esters in agrochemicals demonstrate structural diversity and functional versatility.

| Compound Name | Substituents | Use |

|---|---|---|

| Cyhalofop-butyl | 4-cyano-2-fluorophenoxy, phenoxy | Herbicide |

| Fluazifop-P butyl ester | Trifluoromethylpyridinyl, phenoxy | Herbicide |

Key Findings :

- Structural Complexity: Pesticides like cyhalofop-butyl incorporate aromatic and heterocyclic groups for target specificity, contrasting with Butyl 3-(dimethoxyphosphoryl)propanoate’s simpler phosphoryl motif .

- Ester Stability : The butyl group in pesticides balances volatility and persistence, whereas phosphoryl-containing esters may prioritize reactivity in synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.